1,3-Diacetoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

what is 1,3-Diacetoxypropane

Molecular Characterization

| Property | Value |

|---|---|

| CAS Number | 628-66-0 [1] |

| IUPAC Name | 3-acetyloxypropyl acetate [2] |

| Molecular Formula | C7H12O4 [1] [2] |

| Molecular Weight | 160.17 g/mol [1] [2] |

| Exact Mass | 160.073559 g/mol [2] |

| Boiling Point | 209-210°C [1] |

| Density | 1.06 g/cm³ [1] |

| Flash Point | 97.5°C [1] |

| Index of Refraction | 1.417 [1] |

| Solubility | 0.62 M [2] |

Structural Configuration

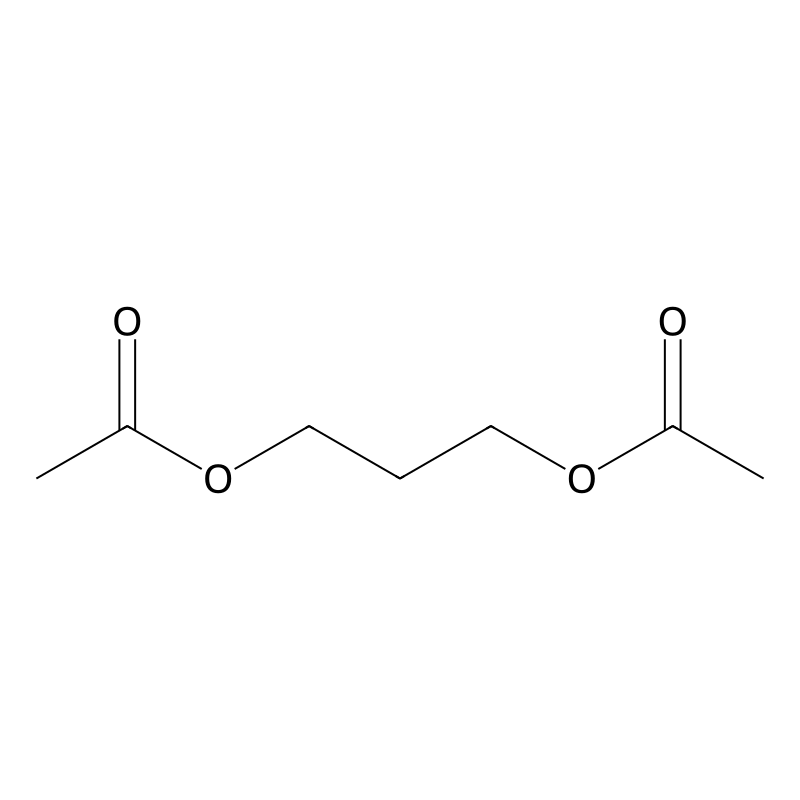

The molecule consists of a three-carbon propane backbone with an acetoxy group (-OC(=O)C) attached to each terminal carbon [2]. Its canonical SMILES representation is CC(=O)OCCCOC(=O)C [2]. The structural diagram below illustrates the connectivity of atoms and symmetrical ester functional groups.

Synthesis and Production

1,3-Diacetoxypropane is synthesized through esterification reactions, with two common methods detailed below [2].

Direct Esterification

- Reactants: Propane-1,3-diol and Acetic Acid [2]

- Catalyst: Acid catalyst (e.g., sulfuric acid) [2]

- Condition: Controlled temperature [2]

Acetic Anhydride Method

The following diagram maps the synthesis pathways and their relationships.

Experimental Protocols

Protocol 1: Synthesis via Direct Esterification [2]

This classic method involves a reversible reaction between a diol and a carboxylic acid.

- Reaction Setup: Combine propane-1,3-diol and acetic acid in a molar ratio favoring the acid (e.g., 1:2.5) in a round-bottom flask.

- Catalysis: Add a concentrated acid catalyst (e.g., 1-2% volume of sulfuric acid).

- Heating & Reflux: Attach a reflux condenser and heat the mixture with stirring (e.g., 110-120°C) for several hours.

- Reaction Monitoring: Monitor reaction progress by Thin-Layer Chromatography (TLC) or by measuring the water of esterification.

- Work-up: After cooling, neutralize the acid catalyst with a saturated sodium bicarbonate solution. Separate the organic layer.

- Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Purify the crude product via distillation under reduced pressure, collecting the fraction around 209-210°C.

Protocol 2: Synthesis via Acetic Anhydride [2]

This method uses a more reactive acylating agent and is often faster and less reversible.

- Reaction Setup: Add propane-1,3-diol to acetic anhydride in a molar ratio (e.g., 1:2.2) in a round-bottom flask.

- Catalysis: Add a catalytic amount of an acid (sulfuric acid) or base (pyridine) to initiate the reaction.

- Stirring: Stir the reaction mixture at room temperature or under mild heating (40-60°C) for 1-3 hours.

- Work-up: Quench the reaction by carefully adding water or a cold aqueous solution to destroy excess acetic anhydride.

- Extraction: Extract the product using an organic solvent (e.g., dichloromethane or ethyl acetate).

- Purification: Wash the organic extracts with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation. Further purify via distillation for high-purity product.

Analytical Characterization

For conclusive identification, characterize the synthesized product using these techniques [2].

- Gas Chromatography-Mass Spectrometry (GC-MS): The primary fragmentation ion is at m/z 43 (CH₃CO⁺) [2].

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

Applications and Relevance

This compound serves primarily in industrial and research settings [2].

- Chemical Intermediate: Serves as a precursor for synthesizing other compounds, historically as a precursor to 1,3-propanediol for polyester production [2].

- Solvent: Used as a solvent in organic reactions due to its solubility properties [2].

- Flavoring Agent: May be used as a flavoring agent in food chemistry due to its ester characteristics [2].

- Prodrug Potential: The ester groups make it a potential prodrug; enzymatic hydrolysis could release acetic acid and propanediol in biological systems, though this requires more research [2].

Relationship to Key Bioprocesses

While this compound itself is typically produced chemically, it is structurally related to compounds derived from glycerol, a major by-product of biodiesel production [3] [4]. Glycerol can be converted by microorganisms into 1,3-propanediol (a key industrial chemical), which is a direct parent compound of this compound [4].

References

1,3-Diacetoxypropane structural configuration analysis

Molecular Identity and Quantitative Data

The table below consolidates the key quantitative identifiers for 1,3-Diacetoxypropane [1] [2].

| Property | Value / Identifier |

|---|---|

| Chemical Name | This compound, 1,3-Propylene glycol diacetate |

| CAS Registry Number | 628-66-0 [1] [2] |

| Molecular Formula | C7H12O4 [1] [2] |

| Molecular Weight | 160.17 g/mol [1] |

| IUPAC Name | 3-acetyloxypropyl acetate [1] |

| SMILES | CC(=O)OCCCOC(=O)C [1] |

| InChI Key | DSVGICPKBRQDDX-UHFFFAOYSA-N [1] [2] |

Structural Configuration Analysis

The molecular structure of this compound consists of a three-carbon propane backbone with acetate ester groups (-OCOCH3) bonded to each terminal carbon [1].

- Backbone and Functional Groups: The central carbon (C2) is a methylene group (-CH2-), while the terminal carbons (C1 and C3) are connected to oxygen atoms of the ester linkages. This symmetric 1,3-positioning of the acetoxy groups is a defining feature [1].

- Stereochemistry: The molecule lacks chiral centers and exhibits a symmetrical, flexible structure. The propane chain allows for rotational freedom around its C-C bonds, enabling the molecule to adopt various gauche and anti conformations to minimize steric strain [1].

- Key Structural Relationships: It is the diacetate ester derivative of propane-1,3-diol (also known as trimethylene glycol or 1,3-propanediol) [1]. This relationship is fundamental, as 1,3-propanediol is the parent alcohol from which the compound is synthesized and to which it can be hydrolyzed.

The following diagram illustrates the molecular structure and its relationship to the parent compound, providing a visual summary of its configuration.

Structural derivation of this compound from propane-1,3-diol.

Synthesis and Production Methods

This compound is primarily synthesized through classic esterification reactions [1].

- Direct Esterification: The most straightforward method involves reacting propane-1,3-diol with acetic acid in the presence of an acid catalyst (e.g., sulfuric acid) under controlled temperature. This is a condensation reaction that produces water as a by-product [1].

- Acetic Anhydride Method: A more efficient acetylation can be achieved by treating propane-1,3-diol with acetic anhydride. This reaction also yields acetic acid as a by-product but typically proceeds with higher conversion to the diacetate [1].

The workflow for these primary synthesis routes is depicted below.

Two primary chemical synthesis pathways for this compound.

Applications and Role in 1,3-Propanediol Biosynthesis

This compound has several industrial and research applications, primarily as a solvent and a chemical intermediate [1]. Its most significant context is in the production chain of polymers.

A major application of its parent compound, 1,3-propanediol (1,3-PDO), is the synthesis of the high-performance polyester Polytrimethylene Terephthalate (PTT) [3]. While this compound is not a direct monomer for PTT, it is a key derivative and potential intermediate in the overall value chain from basic feedstocks to the final polymer. The biosynthesis of 1,3-PDO is an active area of research as a more sustainable alternative to chemical synthesis. This microbial pathway converts glycerol to 1,3-PDO using two key enzymes [3]:

- Glycerol Dehydratase (GDHt): Catalyzes the dehydration of glycerol to form the intermediate 3-Hydroxypropionaldehyde (3-HPA).

- 1,3-Propanediol Oxidoreductase (PDOR): Subsequently reduces 3-HPA to yield 1,3-PDO.

This pathway can be visualized as follows:

Biosynthetic pathway from glycerol to 1,3-PDO, the parent alcohol of this compound. > Note: 3-HPA is a toxic intermediate, and GDHt is often the rate-limiting enzyme in this pathway [3].

Information Gaps and Limitations

It is important to note the following limitations in the information located:

- Experimental Protocols: The search results lack detailed, step-by-step laboratory procedures for the synthesis, purification, and analytical characterization (e.g., specific NMR parameters, IR peaks) of this compound.

- Biological Mechanism: While this compound is noted as a potential prodrug, its specific mechanism of action in biological systems is not well-defined, and no detailed signaling pathways were found [1].

References

1,3-Propylene glycol diacetate IUPAC naming

Chemical Identifier Comparison

| Property | 1,3-Propylene Glycol Diacetate | 1,2-Propylene Glycol Diacetate |

|---|---|---|

| IUPAC Name | 1,3-propanediol, diacetate [1] | 1-(acetyloxy)propan-2-yl acetate [2] |

| CAS Registry Number | 628-66-0 [1] | 623-84-7 [2] [3] [4] |

| Other Names | Trimethylene acetate; 1,3-Diacetoxypropane; 1,3-Propylene diacetate; Diacetate of 1,3-propanediol [1] | 1,2-Propylene diacetate; PGDA; (±)-1,2-Diacetoxypropane [2] [3] |

| Molecular Formula | C7H12O4 [1] | C7H12O4 [2] [3] |

| Molecular Weight | 160.1678 g/mol [1] | 160.169 g/mol [2] [3] |

| Canonical SMILES | Not specified in search results | CC(COC(C)=O)OC(C)=O [2] [5] |

The relationship between these compounds and their parent glycols can be visualized in the following diagram:

Structural relationship between glycols and their diacetate esters.

Key Technical and Experimental Context

For researchers, understanding the synthesis and applications is crucial.

- Synthesis of 1,3-Propanediol Esters: One patent describes a method for producing esters of 1,3-propanediol, which includes 1,3-propylene glycol diacetate. The process involves a transesterification reaction between a vinyl ester and 1,3-propanediol. This reaction is catalyzed by a metal catalyst under conditions of 0.5-5 MPa hydrogen pressure and a temperature of 50-120 °C. The hydrogen pressure is maintained to inhibit side reactions [6].

- Common Production Method for 1,2-Isomer: A separate patent outlines a continuous production method for the 1,2-isomer. This involves the esterification of 1,2-propylene glycol with acetic acid, often using a solid acid catalyst like a cation exchange resin in a catalytic distillation tower. This integrated process allows for simultaneous reaction and separation of products like water, driving the reaction to completion [7].

- Industrial Applications: While your query focuses on the 1,3-isomer, the more common 1,2-propylene glycol diacetate (PGDA) is widely used as a solvent with low toxicity and favorable environmental properties. Its applications include coatings and paints, printing inks, adhesives, personal care products, and industrial cleaners [8] [4] [9].

References

- 1. 1,3-Propanediol, diacetate - the NIST WebBook [webbook.nist.gov]

- 2. Propylene glycol diacetate [go.drugbank.com]

- 3. propylene glycol diacetate, 623-84-7 [thegoodscentscompany.com]

- 4. DOWANOL™ PGDA Propylene Glycol Diacetate [dow.com]

- 5. Propylene glycol diacetate = 99.7 623-84-7 [sigmaaldrich.com]

- 6. Methods for preparing ester of 1,3-propylene glycol and 1,3 [patents.google.com]

- 7. A kind of method that can continuously prepare propylene ... [patents.google.com]

- 8. Propylene Glycol Diacetate in the Real World: 5 Uses You' ... [linkedin.com]

- 9. Propylene Glycol Diacetate Market Size, Future Growth ... [strategicrevenueinsights.com]

synthesis of 1,3-Diacetoxypropane from propane-1,3-diol

Overview of 1,3-Diacetoxyacetone

1,3-Diacetoxyacetone (CAS 6946-10-7) is the diacetate ester of dihydroxyacetone (DHA). It is a useful protected form of DHA, a fundamental building block in organic synthesis and biochemistry.

Chemical Properties [1]:

- Molecular Formula: C₇H₁₀O₅

- Molecular Weight: 174.15 g/mol

- Melting Point: 48.0 to 52.0 °C

- Boiling Point: 243 °C

- Physical Form: White to light yellow powder or crystal

Commercial Source Information [1]: The table below lists suppliers and pricing for high-purity 1,3-diacetoxyacetone for research purposes.

| Manufacturer | Product Number | Purity / Description | Packaging | Price |

|---|---|---|---|---|

| TCI Chemical | D2843 | >98.0%(GC) | 5g | $49 |

| TCI Chemical | D2843 | >98.0%(GC) | 25g | $239 |

| TRC | D328863 | - | 50mg | $45 |

| AK Scientific | 4540AL | - | 5g | $233 |

Safety Information [1]: The compound is classified under GHS07 and carries the warning signal word. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

General Synthetic Strategy

While a specific procedure for 1,3-diacetoxyacetone is not available, the synthesis of ester derivatives from alcohols is a well-established class of reactions. The transformation of propane-1,3-diol to its diacetate can be achieved through two primary routes, which are also applicable to dihydroxyacetone.

1. Esterification with Acetic Acid This is a direct, one-pot reaction where the diol is heated with an excess of acetic acid, typically in the presence of an acid catalyst [2].

- Reaction:

Propane-1,3-diol + Acetic Acid → 1,3-Diacetoxypropane + Water - Catalyst: Concentrated sulfuric acid is a common choice.

- Key Consideration: The reaction is an equilibrium process. Driving it to completion requires either removing the water as it forms (e.g., with a Dean-Stark trap) or using a large excess of acetic acid.

2. Acylation with Acetic Anhydride This method is often more efficient and avoids equilibrium issues, as it does not produce water as a by-product [2].

- Reaction:

Propane-1,3-diol + Acetic Anhydride → this compound + Acetic Acid - Catalyst: Can be performed with an acid catalyst (e.g., sulfuric acid) or a base catalyst (e.g., pyridine). The base-catalyzed version is often performed under milder conditions (e.g., at 0°C to room temperature).

The following diagram illustrates the general workflow for synthesizing and isolating this compound, which is analogous to the process for 1,3-diacetoxyacetone.

Suggested Path Forward

- Consult Primary Literature: Search specialized databases like SciFinder, Reaxys, or Web of Science using the keywords "1,3-diacetoxyacetone synthesis" or "dihydroxyacetone diacetate preparation". This will yield peer-reviewed journal articles with explicit experimental sections.

- Review Patents: Patent documents are an excellent source of detailed and scalable synthetic procedures. A focused search on patent databases (e.g., Google Patents, USPTO) is highly recommended.

- Refer to Advanced Textbooks: Standard reference texts such as "Vogel's Textbook of Practical Organic Chemistry" or "Organic Syntheses" provide foundational principles and vetted procedures for acetylation reactions that can be adapted.

References

Comprehensive Application Notes and Protocols: GC-MS Analysis of 1,3-Diacetoxypropane in Food Matrices

Introduction and Analytical Background

1,3-Diacetoxypropane represents an emerging analyte of interest in food analysis and metabolomics studies. This compound was first identified in commercial balsamic vinegars during a comprehensive metabolomics investigation, where it was detected alongside over 1500 other features in vinegar samples [1]. The discovery of this compound in food matrices highlights the complexity of food composition and the powerful capability of modern analytical techniques to characterize previously unknown components. The detection and quantification of such compounds provides valuable information for food authentication, quality control, and understanding of flavor chemistry.

The analysis of this compound in food presents significant analytical challenges due to the complexity of food matrices. Foods contain numerous compounds that can interfere with analysis, including organic acids, sugars, pigments, and fatty acids [2]. These matrix components can significantly affect the accuracy and precision of analytical methods through a phenomenon known as the "matrix effect" [3] [4]. Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification if not properly addressed [4]. Gas chromatography coupled with mass spectrometry (GC-MS) has emerged as a powerful technique for the analysis of volatile and semi-volatile compounds in complex food samples due to its high sensitivity, selectivity, and robust identification capabilities [1].

Sample Preparation Protocols

Sample Extraction and Cleanup

Proper sample preparation is critical for accurate analysis of this compound in complex food matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for multi-analyte extraction from various food commodities [3] [2]. The following protocol is adapted from validated methods for pesticide analysis in foods and metabolomics studies of balsamic vinegars where this compound was initially discovered [1] [2].

Table 1: Reagents and Materials for Sample Preparation

| Item | Specification | Purpose |

|---|---|---|

| Acetonitrile | HPLC grade, with 1% acetic acid | Extraction solvent |

| Extraction salts | 4 g MgSO₄, 1 g NaCl, 1 g Na₃C₆H₅O₇, 0.5 g C₆H₆Na₂O₇ | Phase separation |

| dSPE clean-up | 150 mg PSA, 150 mg C18E, 900 mg MgSO₄ | Removal of interferents |

| Internal standard | Deuterated analog of target compound (if available) | Quantification control |

The sample preparation workflow involves multiple critical steps to ensure efficient extraction and minimal matrix interference:

Diagram 1: Sample preparation workflow for GC-MS analysis of this compound in food matrices

For specific food matrices, additional clean-up steps may be necessary:

- High-fat matrices: Additional freezing steps at -20°C for 30 minutes can help separate fat components [5].

- High-sugar commodities: Increased PSA content (up to 300 mg) improves removal of sugars and fatty acids [2].

- High-pigment foods: Graphitized carbon black (GCB) can be added to remove pigments, though caution is needed as it may also adsorb planar analytes [3].

Addressing Matrix Effects

Matrix effects pose significant challenges in GC-MS analysis of food compounds. Co-extracted matrix components can compete for active sites in the GC system, leading to signal enhancement or suppression [3] [4]. To evaluate and compensate for matrix effects:

- Post-extraction spiking: Compare analyte response in pure solvent versus matrix extract [4]

- Matrix-matched calibration: Prepare calibration standards in blank matrix extract to compensate for matrix effects [3]

- Internal standardization: Use structurally similar deuterated compounds as internal standards when available [5]

- Standard addition: For particularly challenging matrices, employ standard addition methods [4]

The matrix effect (ME) can be calculated using the following equation:

ME (%) = (Slope of matrix-matched calibration curve / Slope of solvent calibration curve - 1) × 100 [4]

Matrix effects exceeding ±20% generally require compensation through matrix-matched calibration or other approaches to ensure accurate quantification [4].

GC-MS Analysis Conditions

Instrument Parameters and Method Optimization

Optimal separation and detection of this compound requires careful optimization of GC-MS parameters. Based on metabolomics studies where this compound was initially identified [1], the following conditions provide a robust starting point for method development.

Table 2: GC-MS Instrumental Parameters for this compound Analysis

| Parameter | Setting | Notes |

|---|---|---|

| GC System | Gas chromatograph with split/splitless injector | - |

| Column | BPX-5 or equivalent (5% phenyl polysilphenylene-siloxane, 30 m × 0.25 mm ID, 0.25 μm film thickness) | Low bleed preferred |

| Injection Volume | 1 μL in splitless mode | Pulsed splitless recommended |

| Inlet Temperature | 250°C | - |

| Carrier Gas | Helium, constant flow 1.0 mL/min | - |

| Oven Program | 60°C (hold 1 min), 5°C/min to 300°C, hold 5 min | Total run time: 55 min |

| Transfer Line | 280°C | - |

| Ion Source | Electron Impact (EI), 70 eV, 220°C | - |

| Detection | Full scan (m/z 40-450) or SIM | SIM provides better sensitivity |

The relationship between instrument parameters and analytical performance can be visualized as follows:

Diagram 2: GC-MS analysis workflow showing critical parameters for this compound detection

Mass Spectrometric Detection and Identification

For This compound, specific mass spectrometric parameters should be optimized:

- Characteristic ions: Monitor molecular ion and key fragments for identification and confirmation

- Retention time: Establish consistent retention time for identification (from original discovery ~20-30 minutes range) [1]

- Identification confidence: Match mass spectrum with reference standard and compare with library spectra

When operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, the following ions are recommended based on structural analogs:

- Primary quantifier ion: m/z 43 (acetyl fragment)

- Secondary qualifier ions: m/z 61, 103, 145 (molecular ion pattern)

- Ion ratios: Monitor consistent ratio between qualifier and quantifier ions (±30% acceptable)

Data Analysis and Quantification

Calibration Approaches and Method Validation

Accurate quantification of this compound requires appropriate calibration strategies that address matrix effects. Matrix-matched calibration is strongly recommended based on studies showing significant matrix effects in food analysis [3] [2].

Table 3: Method Validation Parameters for this compound in Food Matrices | Validation Parameter | Acceptance Criteria | Typical Performance | |--------------------------|-------------------------|-------------------------| | Linearity | R² ≥ 0.995 | R² = 0.9874 - 0.9999 [2] | | Limit of Detection (LOD) | Signal-to-noise ≥ 3 | ~4-10 ng/g range [5] | | Limit of Quantification (LOQ) | Signal-to-noise ≥ 10 | <10 μg/kg [2] | | Recovery (%) | 70-120% | 67.2-108% [2] | | Precision (RSD%) | ≤15% | 3.5-8.5% [2] | | Matrix Effect (%) | Ideally <|±20%| | -30 to +40% observed [4] |

The analytical approach follows a structured validation pathway:

Diagram 3: Method validation workflow for this compound analysis in food matrices

Quality Control Procedures

Implement comprehensive quality control protocols to ensure data reliability:

- System suitability test: Inject reference standard at beginning of sequence to verify retention time and response stability

- Process blanks: Include extraction blanks to monitor contamination

- QC spikes: Analyze blank matrix spiked with known concentrations of analyte at multiple levels (low, mid, high)

- Duplicate analysis: Process selected samples in duplicate to monitor precision

- Reference materials: When available, include certified reference materials for accuracy verification

Applications in Food Analysis

The detection of this compound in balsamic vinegar demonstrates its potential as a marker compound for food authentication and quality assessment [1]. Specific applications include:

- Food authentication: Differentiate traditional balsamic vinegars from commercial products based on metabolite profiles [1]

- Process monitoring: Track formation of this compound during fermentation and aging processes

- Quality control: Monitor consistency of products across different batches and manufacturers

- Flavor research: Investigate potential contribution to overall flavor profile, similar to studies on chocolate volatiles [6]

The original discovery of this compound in balsamic vinegar was part of a comprehensive metabolomics study that identified 123 metabolites, including 25 amino acids, 26 carboxylic acids, 13 sugars and sugar alcohols, and 47 aroma compounds [1]. This highlights the importance of this compound as part of a broader analytical strategy for food characterization.

Troubleshooting and Technical Notes

Common challenges in GC-MS analysis of this compound and recommended solutions:

- Peak tailing: Replace GC liner, trim column inlet (1-2 cm), or use more active site deactivation

- Retention time shift: Check carrier gas flow consistency and column condition

- Reduced sensitivity: Verify ion source cleanliness, EM voltage, and injector performance

- Matrix interference: Optimize sample clean-up or use more selective mass transitions

- Poor recovery: Evaluate extraction efficiency and potential analyte degradation

Conclusion

The GC-MS analysis of this compound in food matrices requires careful method development and validation to address the challenges posed by complex food samples. The protocols described here, based on established QuEChERS approaches and GC-MS metabolomics methods, provide a robust framework for reliable detection and quantification of this compound. The application of these methods can support food authentication, quality control, and research into the role of this compound in food flavor and composition.

References

- 1. An Explorative Study of Commercial Balsamic Vinegars ... [pmc.ncbi.nlm.nih.gov]

- 2. of Pesticide Residues in Analysis by QuEChERS and GCMS food [sigmaaldrich.com]

- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple ... [pmc.ncbi.nlm.nih.gov]

- 4. Determining Matrix Effects in Complex Food Samples [waters.com]

- 5. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs ... [pmc.ncbi.nlm.nih.gov]

- 6. Link between Flavor Perception and Volatile Compound ... [mdpi.com]

Application Notes: Propylene Glycol Diacetate as a Flavor Marker in Dark Chocolate

Introduction and Background

The flavor profile of dark chocolate is a critical determinant of consumer acceptance and product quality. The complex flavor arises from a combination of both non-volatile compounds (such as alkaloids and polyphenols, which contribute to bitterness and astringency) and a diverse array of volatile aroma compounds [1]. Modern analytical chemistry aims to identify specific volatile compounds that can serve as reliable markers for predicting sensory attributes, thereby offering the industry a tool for quality control and flavor potential assessment.

Recent research on dark chocolate derived from Trinitario cocoa beans has revealed that propylene glycol diacetate was identified as a possible marker for the desirable red fruit aroma [1]. This identification was achieved by building predictive models that successfully linked the chocolate's volatile chemical composition data to the sensory attributes perceived by a trained panel. The ability to predict a specific fruity note based on the presence of a single compound is of significant industrial and research interest for standardizing and understanding chocolate flavor.

Key Compound Identification and Data

The following table summarizes the core quantitative and descriptive data for the flavor-associated compound, based on general chemical databases, to aid in its identification during analysis.

Table 1: Chemical and Physical Properties of 1,3-Diacetoxypropane / Propylene Glycol Diacetate

| Property | Value |

|---|---|

| CAS Registry Number | 628-66-0 [2] [3] |

| IUPAC Name | 3-acetyloxypropyl acetate [4] |

| Molecular Formula | C7H12O4 [2] [3] |

| Molecular Weight | 160.17 g/mol [2] [3] |

| Other Names | This compound; 1,3-Propanediyl Diacetate; Trimethylene Acetate [2] [3] |

| Physical State | Colorless to light yellow clear liquid [3] |

| Specific Gravity | ~1.07 (at 20/20 °C) [3] |

| Flash Point | ~98 °C [3] |

Table 2: Sensory and Functional Role in Chocolate Matrix

| Attribute | Description |

|---|---|

| Identified Role | Possible marker for red fruit aroma in dark chocolate [1]. |

| Compound Group | Ester [1]. |

| General Use | Used as a flavoring agent in food chemistry due to its ester characteristics [4]. |

Detailed Experimental Protocols

This section outlines the specific methodologies used in the foundational research that identified the link between volatile compounds and sensory attributes in dark chocolate.

Sensory Characterization Protocol

Objective: To generate robust, quantitative sensory profiles for a set of dark chocolate samples.

- Sample Preparation: A minimum of 54 dark chocolate samples should be prepared from a controlled raw material source (e.g., Trinitario cocoa beans from the Dominican Republic) to minimize origin-based variation [1].

- Panel Training: Employ a trained sensory panel. Panelists must be calibrated to recognize and score a defined set of attributes.

- Attribute Evaluation: Panelists evaluate each chocolate sample for a comprehensive set of sensory attributes. The study assessed 18 attributes, including:

- Basic Tastes: Sweetness, Bitterness, Acidity, Astringency.

- Aroma Notes: Cocoa, Yellow Fruits, Red Fruits, Citrus, Dried Fruits, Nutty, Winey, Green, Earthy, Floral, Woody, Spicy, Roasted [1].

- Data Collection: Scores are collected and the mean intensity for each attribute per sample is calculated. Data can be visualized using a clustered heatmap to observe correlations between attributes [1].

- Statistical Analysis: A Principal Component Analysis (PCA) is performed on the mean sensory scores to understand how the attributes drive the differentiation between samples [1].

The workflow for the sensory characterization is a sequential process as shown below.

Volatile Compound Analysis via GC-MS

Objective: To identify and quantify the volatile aroma compounds present in the same chocolate samples.

- Sample Preparation: Representative portions of each chocolate sample are prepared. The specific homogenization and introduction method into the GC-MS system should be detailed and consistent.

- Instrumental Parameters:

- Equipment: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) [1].

- Column: A standard non-polar to mid-polar capillary column is suitable (e.g., DB-5MS) [5].

- Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min) [5].

- Injection: Pulsed splitless mode, with an injector temperature of ~220°C [5].

- Oven Program: A temperature gradient is used. An example protocol: start at 60°C, ramp at 3°C/min to 246°C, hold, then ramp at 5°C/min to 300°C [5].

- MS Detection: The mass spectrometer operates in electron impact (EI) mode, scanning a mass range from 40 to 600 m/z. The ion source temperature is typically set at ~280°C [5].

- Compound Identification: Volatile compounds are identified by comparing the mass spectra of the detected peaks against a reference library (e.g., NIST Mass Spectral Library). The identification is further confirmed by calculating the Linear Retention Index (LRI) using an alkane standard solution (C10–C40) and matching it with literature values [1] [5].

- Quantification: The concentration of each identified volatile compound is determined based on the peak area in the chromatogram.

Data Integration and Predictive Modeling

Objective: To establish a statistical model that links volatile composition data to sensory perception.

- Data Matrix Compilation: Create a unified data matrix where each row represents a chocolate sample, and columns contain the quantified intensity of all identified volatile compounds and the mean scores for all sensory attributes.

- Model Building: Employ Partial Least Squares Regression (PLS). This multivariate technique is ideal when predictor variables (volatile compounds) are numerous and highly correlated.

- Model Interpretation: The PLS model identifies key predictor compounds for each sensory attribute. In the referenced study, acetaldehyde, dimethyl sulfide, and 2,3-butanediol were key predictors for various attributes, while propylene glycol diacetate was specifically highlighted for red fruit aroma [1].

- Validation: The model's success is evaluated by its ability to accurately classify or predict the intensity of sensory attributes (e.g., bitterness, astringency, red fruit) in blind samples based solely on their GC-MS volatile profile [1].

The integration of sensory and chemical data to build a predictive model follows a converging path logic, illustrated below.

Application in Research and Development

The methodology outlined provides a powerful framework for drug development professionals and food scientists.

- Quality Control & Authentication: The identified flavor marker, propylene glycol diacetate, can be used as a quantitative target for ensuring batch-to-batch consistency in chocolates marketed with a "red fruit" note and for authenticating premium products.

- Accelerated Product Development: By understanding the chemical basis of flavor, R&D can screen raw materials (cocoa beans) based on their volatile compound profiles, significantly reducing reliance on lengthy and costly human panel tests for initial screening.

- Objective Flavor Assessment: This approach provides an objective, data-driven supplement to subjective sensory evaluation, minimizing bias and offering deeper insights into the molecular basis of consumer preference.

References

- 1. Link between Flavor Perception and Volatile Compound ... [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Propanediol, diacetate - the NIST WebBook [webbook.nist.gov]

- 3. Propane-1,3-diyl Diacetate 628-66-0 [tcichemicals.com]

- 4. Buy this compound | 628-66-0 [smolecule.com]

- 5. Oxidative stability and physicochemical changes of dark ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Propylene Glycol Diacetate as a Marker for Red Fruit Aroma

Introduction

Propylene glycol diacetate has recently been identified as a significant volatile compound correlated with red fruit aroma in premium food products, particularly in dark chocolate derived from Trinitario cocoa beans. This application note provides detailed protocols for the identification, quantification, and application of this correlation in both food and pharmaceutical product development. The aroma-compound relationship between propylene glycol diacetate and red fruit characteristics represents a valuable analytical target for quality control and flavor enhancement strategies. These findings are particularly relevant for researchers and product developers working with natural flavor compounds who require reliable chemical markers to predict and standardize sensory attributes in complex matrices.

Recent research on Dominican Republic Trinitario cocoa beans has revealed that volatile compound profiling can accurately predict sensory attributes in dark chocolate, with propylene glycol diacetate emerging as a specific marker for red fruit notes [1]. This correlation enables product developers to move beyond subjective sensory evaluation to objective chemical measurement, providing a more reproducible framework for quality assurance and product standardization. The ability to predict flavor potential based on volatile compound analysis represents a significant advancement for both food and pharmaceutical industries, where natural flavor masking and enhancement are critical consumer acceptance factors.

Chemical and Sensory Background

Propylene Glycol Diacetate in Flavor Chemistry

Propylene glycol diacetate (C7H12O4; 1,2-propanediol diacetate) is an ester compound formed through the esterification of propylene glycol with acetic acid. It is characterized by a fruity aroma profile that contributes to complex flavor matrices in various food products. In recent studies of dark chocolate derived from Trinitario cocoa beans, this compound has been specifically correlated with red fruit sensory attributes, making it a valuable marker compound for analytical quality control [1]. The compound's volatility and detectability at low concentrations make it ideally suited for gas chromatography-mass spectrometry (GC-MS) analysis, allowing for precise quantification in complex product matrices.

The discovery of propylene glycol diacetate as a potential marker for red fruit aroma emerged from comprehensive studies investigating the volatile composition of 54 dark chocolate samples made from Trinitario cocoa beans from the Dominican Republic [1] [2]. These studies employed predictive modeling based on partial least squares regression (PLS) to identify key volatile compounds associated with specific sensory attributes. While acetaldehyde, dimethyl sulfide, and 2,3-butanediol were found to be key predictors for various sensory attributes, propylene glycol diacetate was specifically correlated with red fruit notes, highlighting its potential as a targeted marker for this desirable flavor characteristic [1].

Red Fruit Aroma Perception

Red fruit aroma constitutes a complex sensory attribute commonly associated with flavors reminiscent of berries, cherries, and currants. In sensory evaluation protocols, this attribute is typically quantified using trained panelists who reference standardized flavor lexicons. The sensory perception results from the interaction of multiple volatile compounds with olfactory receptors, creating a distinct perceptual quality that influences consumer preference and product quality assessment [1].

The correlation between specific volatile compounds and sensory attributes is complex, as aroma perception involves not only the presence of specific compounds but also their concentrations, thresholds, and synergistic interactions with other volatiles. Research has demonstrated that fruity sub-attributes (including red fruits, yellow fruits, citrus, and dried fruits) show a high degree of correlation with each other and with floral attributes in sensory profiling [1]. Understanding these relationships is essential for targeted product development, particularly when aiming to enhance specific desirable flavor notes while minimizing less desirable attributes.

Experimental Protocols

Sensory Characterization Protocol

3.1.1 Panel Training and Lexicon Development

Selection and Screening: Recruit 8-12 panelists with demonstrated sensory acuity through basic taste and smell identification tests. Screen for specific anosmias using a standard odorant kit including red fruit-related aromas.

Lexicon Establishment: Conduct structured vocabulary development sessions using reference standards for red fruit aroma (fresh strawberries, raspberries, and cherries) alongside the test products. Establish a standardized intensity scale (0-15) with clear anchor points for red fruit perception [1].

Calibration Training: Implement minimum 40 hours of training using products with known intensities of red fruit attributes. Focus on consistent identification and scaling across samples. Include blind reference samples in each session to monitor panelist consistency and drift.

3.1.2 Sample Preparation and Evaluation

Sample Presentation: Prepare 5g samples of test material (chocolate, flavors, or other products) in food-grade transparent containers with lids. Code with 3-digit random numbers and present in randomized order across panelists.

Testing Conditions: Conduct evaluations in individual sensory booths under controlled lighting and ventilation. Maintain room temperature at 21°C ± 1°C and relative humidity at 50% ± 5%.

Evaluation Protocol: Instruct panelists to evaluate samples using sequential profiling. For solid samples, instruct to place sample in mouth, allow to melt without chewing, and evaluate aroma attributes retronasally. Rate red fruit intensity on the established scale with 0.5-point increments allowed [1].

Table 1: Sensory Evaluation Protocol for Red Fruit Aroma Assessment

| Parameter | Specification | Notes |

|---|---|---|

| Sample Size | 5g ± 0.1g | Uniform shape/size for solids |

| Sample Temperature | 21°C ± 1°C | Temperature controlled room |

| Palate Cleansing | Unsalted crackers, room temperature water, 60s rest | Mandatory between samples |

| Evaluation Time | 30s per sample maximum | Consistent timing critical |

| Replicates | 3 evaluations per sample per panelist | Across different sessions |

| Data Collection | Computerized system (e.g., Compusense, FIZZ) | Direct data entry |

3.1.3 Data Analysis and Validation

Panel Performance Monitoring: Calculate panelist reproducibility using repeated reference samples. Monitor for drift, halo effects, and other biases using control charts.

Statistical Analysis: Perform analysis of variance (ANOVA) to identify significant differences between samples. Use Tukey's HSD test for post-hoc comparisons when significant differences are found (p < 0.05).

Data Validation: Assess panel consensus using multivariate statistics including Principal Component Analysis (PCA) to identify outliers or inconsistent panelists [1].

Chemical Analysis Protocol

3.2.1 Volatile Compound Extraction

HS-SPME Parameters: Use 50/30 μm DVB/CAR/PDMS fiber (Supelco, Bellefonte, PA, USA) for optimal extraction of mid-range molecular weight esters including propylene glycol diacetate. Condition fiber according to manufacturer specifications before first use and between samples [3].

Sample Preparation: For solid samples (chocolate, etc.), grate or shave to achieve uniform particle size. Precisely weigh 5.0g ± 0.1g into 20mL headspace vials. Add 20 μL of internal standard (2-octanol, 32.88 μg/mL in methanol) for quantification [3].

Extraction Conditions: Incubate samples at 40°C for 5 minutes with agitation. Expose fiber for 25 minutes at same temperature with continuous agitation. Desorb in GC inlet for 5 minutes at 250°C in splitless mode [3].

Table 2: HS-SPME Optimization Parameters for Propylene Glycol Diacetate Extraction

| Parameter | Optimized Condition | Alternative Options |

|---|---|---|

| Fiber Type | 50/30 μm DVB/CAR/PDMS | 65 μm PDMS/DVB (less selective) |

| Sample Amount | 5.0g ± 0.1g | 2-8g (adjust based on matrix) |

| Extraction Temperature | 40°C | 30-50°C (higher temp increases volatility) |

| Extraction Time | 25 min | 20-30 min (time-dependent equilibrium) |

| Desorption Time | 5 min | 3-7 min (ensure complete transfer) |

| Salt Addition | None | NaCl can enhance some volatiles |

3.2.2 GC-MS Analysis and Identification

Chromatographic Conditions: Use DB-WAX capillary column (30m × 0.25mm × 0.25μm) or equivalent polar stationary phase for optimal separation of volatile esters. Employ the following temperature program: 50°C for 7 min, ramp at 3°C/min to 150°C, then 10°C/min to 250°C, hold 5 min [3].

Mass Spectrometry Parameters: Operate MS in electron impact (EI) mode at 70eV. Set ion source temperature to 230°C and quadrupole to 150°C. Acquire data in full scan mode (m/z 35-350) for identification and selected ion monitoring (SIM) for quantification [1] [3].

Compound Identification: Identify propylene glycol diacetate by comparison with authentic standards when available. Use mass spectral libraries (NIST, Wiley) with minimum 85% match probability. Confirm with linear retention index (LRI) comparison to published values when available [1].

3.2.3 Quantification and Method Validation

Calibration Standards: Prepare standard solutions of propylene glycol diacetate in concentrations ranging from 0.1-100 mg/L using appropriate solvent. Include internal standard (2-octanol) at consistent concentration in all standards and samples.

Method Validation: Establish linearity (R² > 0.995), repeatability (<10% RSD), limit of detection (LOD, typically 0.01-0.05 mg/kg), and limit of quantification (LOQ, typically 0.05-0.1 mg/kg) for propylene glycol diacetate in specific matrices.

Quality Control: Include method blanks, replicates (every 10 samples), and continuing calibration verification standards to ensure method integrity throughout analytical sequences.

Data Integration and Statistical Analysis

Correlation Analysis

The relationship between volatile compound concentration and sensory perception requires sophisticated statistical approaches to establish meaningful correlations. The following protocol outlines the process for linking propylene glycol diacetate quantification with red fruit aroma intensity:

Data Preprocessing: Normalize both chemical and sensory data to account for panelist scaling differences and instrumental variation. Apply auto-scaling (mean-centered and divided by standard deviation) or pareto scaling depending on data distribution.

Correlation Analysis: Calculate Pearson correlation coefficients between propylene glycol diacetate concentrations and red fruit aroma intensity ratings. Establish significance at p < 0.05 with Bonferroni correction for multiple comparisons.

Multivariate Modeling: Employ Partial Least Squares Regression (PLS-R) to model the relationship between the entire volatile profile (X-matrix) and sensory attributes (Y-matrix). Use variable importance in projection (VIP) scores to identify key predictor compounds such as propylene glycol diacetate [1].

Table 3: Statistical Framework for Correlating Chemical and Sensory Data

| Analysis Type | Key Parameters | Interpretation Guidelines |

|---|---|---|

| Pearson Correlation | r > 0.7 (strong), 0.5-0.7 (moderate), <0.5 (weak) | Simple linear relationship |

| PLS Regression | VIP score >1.0 indicates important predictors | R²X, R²Y, Q² values indicate model quality |

| Principal Component Analysis (PCA) | Variance explained by first 2 components >50% | Identifies natural sample groupings |

| Cluster Analysis | Dendrogram with similarity measures | Groups samples with similar profiles |

Predictive Model Building

Model Training: Use approximately 2/3 of samples as training set to develop PLS regression models predicting red fruit intensity from volatile compound data. Optimize number of latent variables using cross-validation to avoid overfitting.

Model Validation: Test model performance using remaining 1/3 of samples as validation set. Evaluate using root mean square error of prediction (RMSEP), R² prediction, and bias statistics.

Model Application: Apply validated models to predict red fruit intensity in new samples based solely on their volatile compound profiles. Establish confidence intervals for predictions to communicate uncertainty [1].

The following diagram illustrates the complete experimental workflow from sample preparation to predictive model application:

Applications and Implications

Quality Control and Product Development

The correlation between propylene glycol diacetate and red fruit aroma has significant practical applications in quality control and product development:

Quality Assurance: Implement routine monitoring of propylene glycol diacetate levels as a quantitative indicator of red fruit character in raw materials and finished products. Establish specification ranges based on correlation with sensory data to maintain consistent flavor profiles.

Supplier Selection: Use propylene glycol diacetate levels as one criterion for supplier qualification when red fruit notes are desirable. Compare levels across different cocoa bean lots, geographical origins, or processing conditions to select optimal raw materials.

Process Optimization: Monitor changes in propylene glycol diacetate concentration throughout manufacturing processes to identify critical control points that influence development or preservation of red fruit characteristics.

Pharmaceutical Applications

In pharmaceutical development, the understanding of aroma-taste interactions has significant implications for masking unpleasant tastes in medications and improving patient compliance:

Flavor Masking Strategies: Leverage the sweetness enhancement potential of specific aromas to reduce sugar content while maintaining palatability. Research has shown that certain aroma compounds can significantly enhance sweetness perception in sucrose solutions, allowing for sugar reduction while maintaining taste quality [4].

Bitterness Masking: Explore the interaction between red fruit aromas and bitter compounds to develop more effective flavor masking systems for bitter-active pharmaceutical ingredients. The counterpoint relationship between fruity attributes and bitterness observed in chocolate models may be applicable to pharmaceutical formulations [1].

Molecular Mechanisms: Investigate the molecular docking of aroma compounds with taste receptors to better understand enhancement phenomena. Studies have demonstrated that aroma compounds can influence the binding of sweeteners to T1R2/T1R3 sweet receptors, potentially through allosteric mechanisms or by creating more favorable binding environments [5].

Conclusion

The correlation between propylene glycol diacetate and red fruit aroma represents a significant advancement in the application of analytical chemistry to sensory science. The protocols outlined in this document provide researchers with robust methods for identifying, quantifying, and applying this relationship across various product categories. Implementation of these methods enables data-driven decision making in product development and quality control, reducing reliance on purely subjective assessment.

Future research directions should focus on expanding the understanding of how processing parameters influence the formation and preservation of propylene glycol diacetate, elucidating the precursor pathways that lead to its formation, and exploring potential synergistic effects with other volatile compounds that may enhance or modulate red fruit perception. Additionally, investigation into the cross-modal interactions between this specific aroma compound and taste perception could yield valuable insights for both food and pharmaceutical applications.

References

- 1. Link between Flavor Perception and Volatile Compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Link between Flavor Perception and Volatile Compound ... [mdpi.com]

- 3. Profiling the Major Aroma-Active Compounds of Microwave ... [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of the sweetening mechanism of sweet orange ... [sciencedirect.com]

- 5. Effect and mechanism of green and aldehyde aroma ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analysis of 1,3-Diacetoxypropane in Balsamic Vinegar: Analytical Protocols and Applications

Introduction

Balsamic vinegar is a complex food matrix produced through a two-stage fermentation process of cooked grape must, involving both anaerobic (alcoholic) and aerobic (acetic acid) transformations [1]. This traditional fermentation process, particularly when extended through aging in wooden barrels, generates a diverse metabolite profile that contributes to balsamic vinegar's unique organoleptic properties and quality parameters [2]. The chemical composition of balsamic vinegar includes numerous volatile and non-volatile compounds such as organic acids, sugars, polyphenols, and aroma compounds that collectively define its sensory characteristics and potential health benefits [3].

1,3-Diacetoxypropane is a volatile metabolite recently identified in balsamic vinegar through advanced metabolomics approaches [1]. This compound belongs to a class of esters that form during fermentation and aging processes, potentially contributing to the aromatic profile of matured vinegars. The detection of this compound represents significant analytical interest because it may serve as a chemical marker for authentication, quality assessment, and potentially for distinguishing vinegar samples based on their origin and production methods [1] [4]. As global interest in high-quality balsamic vinegars grows, particularly those with protected designation of origin (PDO) status, reliable analytical methods for characterizing specific metabolites like this compound become increasingly important for both quality control and research purposes.

Analytical Methods for Vinegar Characterization

The comprehensive analysis of balsamic vinegar requires sophisticated analytical approaches due to its complex chemical composition. Several chromatographic techniques have been employed for vinegar characterization, each with distinct advantages and applications.

Table: Analytical Techniques for Balsamic Vinegar Characterization

| Technique | Applications in Vinegar Analysis | Key Compounds Detected | Sensitivity |

|---|---|---|---|

| GC-MS | Volatile profile analysis, metabolomics studies | This compound, aroma compounds, organic acids, sugars, amino acids | High (detects >1500 features) |

| HPLC-ELSD | Sugar and sugar alcohol quantification | Maltose, glucose, fructose, sucrose, maltotriose | Limits of detection: 2.5-12.5 mg/L |

| HPLC-DAD/UV | Polyphenolic compound analysis | Phenolic acids, flavonoids, furanic compounds | Variable based on compound |

| NMR | Global metabolite profiling | Multiple compound classes simultaneously | Lower than GC-MS |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has emerged as a powerful tool for vinegar metabolomics due to its high sensitivity, resolution, and the availability of extensive mass spectral libraries for compound identification [1]. This technique is particularly suitable for volatile and semi-volatile compounds, which constitute a significant portion of balsamic vinegar's metabolome. The main limitation of GC-MS—the requirement for volatile analytes—is typically addressed through chemical derivatization, which makes polar metabolites amenable to gas-phase separation [1]. In comprehensive metabolomics studies of balsamic vinegars, GC-MS has demonstrated exceptional capability, detecting over 1500 chemical features and positively identifying 123 metabolites including 25 amino acids, 26 carboxylic acids, 13 sugars and sugar alcohols, 4 fatty acids, and over 47 aroma compounds [1]. This makes GC-MS particularly suitable for detecting volatile metabolites like this compound in complex vinegar matrices.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC-ELSD represents a complementary approach particularly valuable for analyzing non-volatile compounds that may not be easily amenable to GC-MS analysis without extensive derivatization [5] [6]. The ELSD detector operates based on the principle of light scattering by non-volatile analyte particles after nebulization and evaporation of the mobile phase, making it suitable for compounds lacking chromophores, such as sugars and sugar alcohols [6]. This method has been successfully applied to analyze fermentable sugars in brewing matrices, demonstrating detection limits of 2.5-12.5 mg/L and quantification limits of 12.0-30.0 mg/L [5]. While not specifically applied to this compound detection in the available literature, the principles of HPLC-ELSD could potentially be adapted for this compound and related esters in balsamic vinegar.

GC-MS Protocol for this compound Detection

Sample Preparation

Proper sample preparation is critical for reliable detection of this compound in balsamic vinegar. The following protocol has been optimized for volatile compound analysis:

Sample Collection: Obtain representative balsamic vinegar samples (minimum 50 mL) and store at 4°C until analysis. For traditional balsamic vinegars, note the aging duration and wood types used in maturation [2].

Sample Dilution: Dilute 1 mL of vinegar sample with 9 mL of ultrapure water (18.2 MΩ·cm resistivity) to reduce acidity and minimize potential column damage [1].

Derivatization (if required): For comprehensive metabolomics including non-volatile compounds, derivatize using methoxyamine hydrochloride in pyridine (20 mg/mL, 50 μL) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA, 80 μL) with 1% trimethylchlorosilane (TMCS) [1]. Incubate at 37°C for 90 minutes with vigorous shaking.

Internal Standard Addition: Add appropriate internal standards (e.g., deuterated compounds or fatty acid methyl esters) to monitor analytical performance and correct for injection variability [1].

Instrumentation Parameters

The GC-MS analysis should be performed using the following optimized conditions based on published metabolomics studies [1]:

- GC System: Agilent 7890A gas chromatograph or equivalent

- MS System: Agilent 5975C inert MSD with triple-axis detector or equivalent

- Column: DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)

- Injection: 1 μL splitless mode at 230°C injector temperature

- Carrier Gas: Helium, constant flow mode at 1.0 mL/min

- Oven Program:

- Initial temperature: 60°C (hold 1 min)

- Ramp 1: 10°C/min to 160°C (no hold)

- Ramp 2: 15°C/min to 240°C (no hold)

- Ramp 3: 25°C/min to 300°C (hold 3 min)

- Transfer Line: Maintain at 280°C

- Ion Source: Temperature 230°C

- Quadrupole: Temperature 150°C

- Mass Detection: Full scan mode (m/z 50-600), 5.2 scans/sec

Quality Control Measures

Implement rigorous quality control procedures to ensure data reliability:

System Suitability: Analyze a standard mixture of known compounds (alkanes or fatty acid methyl esters) before sample runs to verify retention time stability and mass accuracy [1].

Blank Samples: Include solvent blanks (without vinegar) to identify contamination sources.

Quality Control Pool: Create a pooled sample from all vinegars being analyzed and inject at regular intervals (every 6-8 samples) to monitor instrumental drift [1].

Technical Replicates: Analyze each sample in triplicate to assess methodological precision.

The following workflow diagram illustrates the complete GC-MS protocol for this compound detection:

Experimental Data and Results

Detection and Identification of this compound

In the pioneering metabolomics study of commercial balsamic vinegars, this compound was successfully identified for the first time in vinegar samples using the GC-MS protocol described above [1]. The identification was confirmed through multiple analytical criteria:

- Retention Index: Comparison with known standards and literature values

- Mass Spectra: Matching with reference spectra in mass spectral libraries (NIST, Wiley)

- Characteristic Fragments: Key mass fragments at m/z 43 [CH3CO]+, m/z 61 [CH3C(OH)2]+, and m/z 103 [CH3COO(CH2)3]+

- Quantitative Assessment: Relative abundance compared to other volatile compounds in the vinegar matrix

The research demonstrated that this compound could be detected as part of a comprehensive metabolomics approach that identified over 1500 features across commercial balsamic vinegar samples [1] [4]. This study established GC-MS as a viable method for detecting this compound without the need for specialized extraction techniques beyond standard derivatization protocols.

Quantitative Assessment in Vinegar Samples

While absolute quantification values for this compound in balsamic vinegar were not provided in the available literature, the experimental data from metabolomics studies allow for relative quantification and comparison across samples. The following table summarizes the quantitative data available from the comprehensive metabolomics study:

Table: Quantitative Data for this compound Detection in Balsamic Vinegar

| Parameter | Value/Description | Method Details |

|---|---|---|

| Detection Limit | Not specified | Estimated from signal-to-noise ratio >3 |

| Quantification Limit | Not specified | Estimated from signal-to-noise ratio >10 |

| Relative Abundance | Variable across samples | Normalized to internal standard peak area |

| Retention Time | Compound-specific | DB-5MS column, method as described |

| Precision (RSD) | <20% for most metabolites [1] | Based on 6 technical replicates |

| Identification Confidence | High (library match >85%) | NIST/Wiley mass spectral libraries |

The reproducibility of the method was confirmed with relative standard deviation (RSD) values below 20% for most identified metabolites across six technical replicates, indicating acceptable precision for semi-quantitative analysis [1]. The detection of this compound alongside four other previously unreported volatile metabolites (acetin, 2-methylpyrazine, 2-acetyl-1-pyroline, and 4-anisidine) demonstrates the power of untargeted metabolomics for expanding our understanding of vinegar composition [1] [4].

Applications in Quality Control and Authentication

The detection and quantification of this compound in balsamic vinegar has significant practical applications in quality control and product authentication:

Geographical Origin Assessment: Specific metabolites, including this compound, may serve as chemical markers to distinguish balsamic vinegars based on their geographical origin [1]. Traditional balsamic vinegars from Modena and Reggio-Emilia in Italy possess protected designation of origin (PDO) status, and analytical methods that can verify this origin are commercially valuable [2].

Quality Grading: The presence and concentration of specific volatile compounds like this compound may correlate with sensory attributes and overall product quality [7]. Studies have shown that parameters such as density, sugar content, and acidity significantly influence perceived quality, with volatile compounds contributing to aroma and flavor complexity [7].

Process Monitoring: Changes in this compound levels during fermentation and aging could potentially serve as indicators of process efficiency and consistency [8]. Monitoring such compounds throughout production allows for better control of the manufacturing process and final product characteristics.

Authenticity Verification: The detection of this compound and other specific metabolites helps identify authentic traditional balsamic vinegars versus commercial imitations [2]. With significant price differences between traditional balsamic vinegar (€200+ per 100 mL) and commercial balsamic vinegar of Modena (starting at €2 per 250 mL), reliable authentication methods are essential for consumer protection and fair trade [2].

Conclusions

The detection of this compound in balsamic vinegar represents an advancement in food metabolomics and analytical chemistry. The GC-MS protocol described herein provides researchers with a robust methodology for identifying and semi-quantifying this compound in complex vinegar matrices. The applications extend beyond basic analytical characterization to include quality control, authentication, and process monitoring in industrial settings.

Future research directions should include:

- Development of absolute quantification methods using authentic standards of this compound

- Investigation of the formation pathways during vinegar production and aging

- Correlation studies between this compound levels and sensory attributes

- Validation of the method across different vinegar types and production methods

As analytical technologies continue to advance, the comprehensive characterization of minor metabolites like this compound will further our understanding of food composition and quality, ultimately benefiting producers, regulators, and consumers alike.

References

- 1. An Explorative Study of Commercial Balsamic Vinegars ... [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Balsamic Vinegars Using High- ... [mdpi.com]

- 3. Vinegar – a beneficial food additive: production, safety ... [pubs.rsc.org]

- 4. Metabolomics: An Explorative Study of Commercial Vinegar ... Balsamic [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Reliable HPLC-ELSD ... [mdpi.com]

- 6. Analysis of Sugar Alcohols by HPLC ELSD - JASCO Inc [jascoinc.com]

- 7. (PDF) A study on relationships among chemical, physical, and... [academia.edu]

- 8. bacteria in traditional Acetic ... | Sigma-Aldrich acid balsamic vinegar [sigmaaldrich.com]

1,3-Diacetoxypropane solvent applications in organic reactions

Chemical Profile of 1,3-Diacetoxypropane

The table below summarizes the key identifying information and physical properties for this compound.

| Property | Description |

|---|---|

| CAS Number | 628-66-0 [1] [2] |

| Molecular Formula | C₇H₁₂O₄ [1] [2] |

| Molecular Weight | 160.17 g/mol [1] [2] |

| IUPAC Name | 3-acetyloxypropyl acetate [2] |

| Common Synonyms | Trimethylene acetate; 1,3-Propylene glycol diacetate [1] [2] |

| Structure (SMILES) | CC(=O)OCCCOC(=O)C [2] |

| Boiling Point | 482.7 K (approx. 209.5 °C) [1] |

| Appearance | Information missing from search results |

| Density & Refractive Index | Information missing from search results |

One study identified this compound as a volatile metabolite in commercial balsamic vinegars using Gas Chromatography-Mass Spectrometry (GC-MS) [3]. The experimental workflow for its identification can be summarized as follows:

Information Gaps and Alternative Sources

The search results do not contain specific data on the use of this compound as a solvent in synthetic organic reactions. Key details for your Application Notes are unavailable, including:

- Solvent Properties: Polarity, dielectric constant, and miscibility with common organic solvents.

- Reaction Applications: Specific named reactions or transformations where it is used as a solvent.

- Experimental Protocols: Detailed procedures for its use in synthesis, including work-up and recovery.

- Performance Data: Advantages or disadvantages compared to common solvents like DMF or THF.

To find the specialized information you need, I suggest:

- Consulting Specialized Databases: Search SciFinderⁿ, Reaxys, or specific pharmaceutical science databases for journal articles and patents.

- Refining Your Search: Use terms like "this compound as solvent", "propylene glycol diacetate organic synthesis", or its CAS number (628-66-0) in your searches.

References

Comprehensive Application Notes and Protocols: 1,3-Diacetoxypropane in Ganciclovir Intermediate Preparation

Introduction to Ganciclovir and Its Synthetic Importance

Ganciclovir (GCV) is a potent antiviral nucleoside analogue that has established itself as a first-line treatment for cytomegalovirus infections, particularly in immunocompromised patients such as those undergoing organ transplantation or living with HIV/AIDS. As a guanosine derivative, ganciclovir exhibits its antiviral activity through selective inhibition of viral DNA polymerases after undergoing phosphorylation to its active triphosphate form within infected cells. This molecular specificity allows it to effectively suppress viral replication while demonstrating relatively lower affinity for host cellular polymerases. The clinical significance of ganciclovir, especially in ophthalmology for treating cytomegalovirus retinitis and in transplant medicine for prophylaxis against cytomegalovirus disease, has driven substantial research interest in optimizing its synthetic pathways to enhance efficiency, purity, and overall yield [1].

The structural complexity of ganciclovir presents notable synthetic challenges, primarily due to the presence of the acyclic side chain comprising 1,3-dihydroxy-2-propoxymethyl moiety attached to the guanine base. This particular structural arrangement is essential for the drug's antiviral potency but introduces substantial difficulties in regioselective synthesis. The commercial manufacturing of ganciclovir requires sophisticated chemical processes to ensure high purity while controlling production costs. Among the various synthetic approaches developed, those utilizing 1,3-diacetoxypropane as a key precursor for constructing the side chain have demonstrated particular advantages in terms of regioselectivity and overall process efficiency. These methods have evolved through multiple patent filings and process optimization efforts to address the persistent challenges associated with large-scale production of this vital antiviral medication [2] [3] [4].

Chemical Role of this compound in Ganciclovir Synthesis

Reaction Mechanisms and Chemical Properties

This compound serves as a critical bifunctional reagent in ganciclovir synthesis, specifically enabling the introduction of the complete side chain structure in a single reaction step. Chemically known as [3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate, this compound possesses two reactive sites that facilitate sequential alkylation reactions with the guanine base. The molecular structure features acetate-protected hydroxyl groups that prevent unwanted side reactions while maintaining the necessary reactivity for the key alkylation step. The electron-withdrawing nature of the acetate groups enhances the susceptibility of the methylene bridges to nucleophilic attack, which is essential for the formation of the critical carbon-nitrogen bond between the side chain and the purine ring system [2] [5].

The regioselective advantage offered by this compound constitutes its most significant benefit in ganciclovir synthesis. During the alkylation reaction with N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, the selectivity for the N-9 position over the N-7 position of the guanine base is markedly improved, typically achieving ratios of 9:1 or higher. This positional selectivity is crucial because the N-9 isomer represents the therapeutically active form, while the N-7 isomer is pharmacologically undesirable. The molecular architecture of this compound, with its specific spatial arrangement of reactive centers, creates steric and electronic conditions that favor formation of the N-9 regioisomer, thereby reducing the formation of difficult-to-remove impurities and streamlining the subsequent purification processes [2] [3].

Structural Analysis of Key Intermediates

The primary intermediate formed through the reaction of guanine derivatives with this compound is N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine. This compound features complete protection of all reactive functionalities: the exocyclic amine group on the guanine base is protected as an acetamide, while the hydroxyl groups on the propane side chain are protected as acetate esters. This comprehensive protection strategy prevents unwanted side reactions during the alkylation process and facilitates easier purification of the intermediate before the final deprotection step. The molecular stability imparted by these protecting groups allows for storage and characterization of the intermediate, enabling quality control at critical stages of the synthetic sequence [2] [5].

The structural characteristics of this key intermediate have been thoroughly investigated using multiple analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy reveals distinctive absorption bands corresponding to the carbonyl stretching vibrations of both the acetamide and acetate ester groups at approximately 1650-1750 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides conclusive evidence of the N-9 substitution pattern, with characteristic chemical shifts for the methylene protons of the -OCH₂O- linkage appearing typically between δ 5.0-5.5 ppm in the ¹H NMR spectrum. High-Performance Liquid Chromatography (HPLC) analyses consistently demonstrate the high regioselectivity achieved through this synthetic approach, with the N-9 isomer constituting 85-95% of the product mixture depending on specific reaction conditions employed [5].

Quantitative Data Analysis and Method Comparison

Comparative Analysis of Synthetic Methodologies

Table 1: Comparison of Synthetic Approaches for Ganciclovir Intermediate

| Method Parameter | Alkylation with this compound | Alternative Alkylation Methods | Optimized Industrial Process |

|---|---|---|---|

| Alkylating Agent | This compound | Halomethyl ethers | This compound |

| Guanine Substrate | N²-acetylguanine | Guanine or 2,6-dichloropurine | N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine |

| Solvent System | Toluene, DMF, or mixtures | DMSO, DMF, or acetonitrile | Toluene-DMF (3:1 v/v) |

| Catalyst System | p-Toluenesulfonic acid, BF₃-etherate | Phase transfer catalysts | BF₃-etherate complex |

| Reaction Temperature | 90-110°C | 70-90°C | 95-105°C |

| N-9:N-7 Ratio | 8:1 to 12:1 | 2:1 to 5:1 | >12:1 |

| Overall Yield | 75-85% | 50-70% | 80-90% |

| Key Advantage | High regioselectivity, fewer side products | Simpler starting materials | Optimized purity and yield |

The comprehensive data compiled in Table 1 illustrates the substantial advantages of employing this compound as the key alkylating agent in ganciclovir synthesis. The regioselectivity enhancement is particularly noteworthy, with N-9:N-7 isomer ratios consistently exceeding 8:1 and reaching up to 12:1 under optimized conditions. This represents a significant improvement over alternative alkylation methods using halomethyl ethers, which typically achieve ratios of only 2:1 to 5:1. The higher regioselectivity directly translates to simplified purification processes and reduced losses during isolation of the desired intermediate. Furthermore, the overall yield of 75-90% demonstrated by methods utilizing this compound represents a substantial improvement over alternative approaches, making this synthetic route particularly attractive for commercial-scale manufacturing [2] [3] [5].

The solvent selection also plays a critical role in determining the efficiency of the alkylation reaction. Toluene and dimethylformamide (DMF) mixtures have emerged as particularly effective media, with optimal performance observed at approximately 3:1 v/v ratio. This specific solvent combination provides the ideal balance between solubility for both the guanine derivative and the alkylating agent, while facilitating the reaction through appropriate solvation of the transition state. The data further indicates that catalyst optimization represents another crucial factor, with BF₃-etherate complexes demonstrating superior performance compared to conventional acid catalysts such as p-toluenesulfonic acid. The Lewis acid character of boron trifluoride enhances the electrophilicity of the alkylating agent without promoting degradation side reactions, thereby contributing to both the high yield and excellent regioselectivity observed in the optimized process [2] [5].

Purification and Isolation Techniques

Table 2: Purification Methods for Ganciclovir Intermediate and Final API

| Purification Step | Technique | Conditions | Outcome | Purity Impact |

|---|---|---|---|---|

| Intermediate Crystallization | Solvent-based crystallization | Toluene/Methanol (2:1 v/v), cooling to 0-5°C | Isolation of N-9 isomer | Increases purity from 85% to >95% |

| Isomer Separation | Selective precipitation | Methanol-water gradient | Reduction of N-7 isomer | N-7 content <2% |

| Final Hydrolysis | Acid or base catalyzed | HCl or KOH in methanol, reflux | Deprotection to ganciclovir | Complete deacetylation |

| API Crystallization | Anti-solvent addition | Water-methanol system | Pure ganciclovir crystals | Purity >99% |

| Impurity Removal | Activated carbon treatment | 2-5% w/w, 60°C, 30 min | Color and impurity reduction | APHA color <100 |

The purification and isolation methodologies detailed in Table 2 highlight the comprehensive strategy required to obtain ganciclovir and its key intermediate in high purity. The crystallization efficiency for the intermediate is particularly dependent on the solvent system employed, with toluene-methanol mixtures in a 2:1 v/v ratio demonstrating optimal performance with respect to both yield and purity enhancement. This specific solvent combination provides the ideal polarity gradient for selective crystallization of the N-9 isomer while maintaining the undesired N-7 isomer in solution. The cooling profile during crystallization also proves critical, with gradual reduction of temperature from ambient conditions to 0-5°C resulting in the formation of well-defined crystals with excellent filtration characteristics, thereby minimizing processing time and product losses during solid-liquid separation [3] [4] [5].

The final hydrolysis step represents another crucial purification stage where careful control of reaction conditions determines the quality of the resulting ganciclovir. Acid-catalyzed deprotection using hydrochloric acid in methanol typically proceeds more rapidly but requires careful control to prevent degradation of the purine ring system. In contrast, base-catalyzed hydrolysis employing potassium hydroxide offers superior selectivity but may result in slower reaction kinetics. The data indicates that optimal results are achieved using approximately 1.5-2.0 equivalents of potassium hydroxide in aqueous methanol under reflux conditions, typically requiring 4-6 hours for complete deprotection. The subsequent crystallization of ganciclovir from water-methanol systems produces the final active pharmaceutical ingredient with consistent polymorphic form and purity exceeding 99%, as confirmed by HPLC analysis [4] [5].

Experimental Protocols

Protocol 1: Alkylation of N²-Acetylguanine with this compound

Objective: To prepare N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine with high regioselectivity for the N-9 position.

Materials and Equipment:

- N²-acetylguanine (25.0 g, 0.14 mol)

- This compound (35.0 g, 0.17 mol)